molecular formula C10H16O3 B8589471 Ethyl 2-ethoxy-1-cyclopentenecarboxylate CAS No. 23153-72-2

Ethyl 2-ethoxy-1-cyclopentenecarboxylate

Cat. No.: B8589471
CAS No.: 23153-72-2
M. Wt: 184.23 g/mol
InChI Key: RENPIZOHAOHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-1-cyclopentenecarboxylate is a cyclopentene derivative featuring an ethoxy substituent at the 2-position and an ethyl ester group at the 1-position. This compound belongs to the class of cyclic enol ethers, which are pivotal intermediates in organic synthesis, particularly in the construction of bioactive molecules and natural product analogs. Its structure combines a strained cyclopentene ring with electron-withdrawing (ester) and electron-donating (ethoxy) groups, influencing its reactivity and physicochemical properties.

Properties

CAS No.

23153-72-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-ethoxycyclopentene-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-12-9-7-5-6-8(9)10(11)13-4-2/h3-7H2,1-2H3

InChI Key

RENPIZOHAOHJED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(CCC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Ring Size Applications/Notes References
This compound C₁₀H₁₄O₃ Ethoxy (C₂H₅O), Ethyl ester Cyclopentene Synthetic intermediate; limited direct data
Ethyl 2-methylcyclopent-1-ene-1-carboxylate C₉H₁₄O₂ Methyl (CH₃), Ethyl ester Cyclopentene Studied for collision cross-section; higher volatility due to smaller substituent
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₅NO₂ Amino (NH₂), Ethyl ester Cyclohexene Research applications (e.g., peptide mimics); improved stability from larger ring
Methyl 1-(methylamino)cyclopentanecarboxylate C₈H₁₅NO₂ Methylamino (CH₃NH), Methyl ester Cyclopentane Pharmaceutical intermediate (e.g., kinase inhibitors); saturated ring reduces reactivity

Key Findings:

Substituent Effects: The ethoxy group in this compound enhances steric bulk and electron-donating capacity compared to the methyl group in Ethyl 2-methylcyclopent-1-ene-1-carboxylate. This may reduce electrophilic reactivity at the double bond but improve solubility in polar solvents . Amino-substituted analogs (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) exhibit nucleophilic character, enabling participation in condensation or cycloaddition reactions, unlike the ethoxy derivative .

Ring Size and Strain :

  • Cyclopentene derivatives (5-membered ring) exhibit higher ring strain than cyclohexene analogs (6-membered), increasing their susceptibility to ring-opening reactions. For example, this compound may undergo Diels-Alder reactions more readily than cyclohexene-based compounds .

Synthetic Utility: The ethyl ester group in this compound facilitates hydrolysis to carboxylic acids, a common step in prodrug activation. This contrasts with methyl esters (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate), which require harsher conditions for cleavage .

Physicochemical Properties: Cyclopentene derivatives generally have lower boiling points and higher volatility compared to cyclohexene analogs due to reduced molecular weight and ring strain. For instance, Ethyl 2-methylcyclopent-1-ene-1-carboxylate (C₉H₁₄O₂) is more volatile than Ethyl 2-amino-1-cyclohexene-1-carboxylate (C₉H₁₅NO₂) .

Notes

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